

Structural & Synthetic Guide: 1,3-Benzothiazole-5-Sulfonyl Chloride Derivatives

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Compound of Interest

Compound Name:	1,3-Benzothiazole-5-sulfonyl chloride
CAS No.:	227278-83-3
Cat. No.:	B2790132

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Executive Summary: The 5-Position Vector

The 1,3-benzothiazole scaffold is a "privileged structure" in medicinal chemistry, historically dominated by modifications at the 2-position (e.g., Riluzole) and 6-position (e.g., Ethoxzolamide). However, the 5-position offers a unique geometric vector for exploring solvent-exposed pockets or specific hydrophobic clefts in targets like Carbonic Anhydrase (CA) and Peroxisome Proliferator-Activated Receptors (PPARs).

Unlike the 6-position, which extends linearly from the bicyclic core's long axis, the 5-position projects substituents at an approximate 120° angle relative to the thiazole ring, creating distinct structure-activity relationship (SAR) profiles. This guide analyzes the X-ray crystallographic data of these derivatives to inform rational drug design.

Synthesis & Chemical Architecture[1][2] Mechanistic Pathway

The synthesis of 5-sulfonyl chloride derivatives typically bypasses direct chlorosulfonation (which favors the 6-position due to electronic directing effects). Instead, a Meerwein sulfonation strategy via a diazonium intermediate is preferred for regioselectivity.

Protocol: Regioselective Synthesis of **1,3-Benzothiazole-5-Sulfonyl Chloride**

- Precursor: 1,3-Benzothiazol-5-amine.
- Reagents: NaNO₂, HCl (conc.), SO₂, CuCl₂ (catalyst), AcOH.
- Mechanism:
 - Diazotization: Formation of the diazonium salt at 0°C.
 - Sulfonyl Radical Formation: Cu(II)-catalyzed decomposition of the diazonium species in the presence of sulfur dioxide.
 - Chlorine Abstraction: The radical captures a chlorine atom to form the sulfonyl chloride.

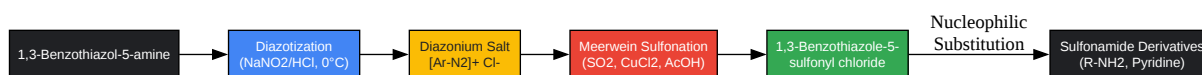


Fig 1. Regioselective Synthesis Workflow for 5-Sulfonyl Derivatives

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Crystallographic Analysis Small Molecule Crystal Packing

X-ray diffraction studies of benzothiazole sulfonamides reveal a recurring supramolecular motif driven by the rigidity of the bicyclic core and the directionality of the sulfonamide moiety.

- Space Group: Derivatives often crystallize in monoclinic systems (e.g., P2₁/c) or triclinic (P-1), depending on the N-substituent.
- Pi-Stacking: The planar benzothiazole rings typically form offset

- stacked columns with centroid-centroid distances of 3.6–3.9 Å.

- Hydrogen Bonding: The sulfonamide () acts as a dual donor/acceptor.
 - Acceptor: Sulfonyl oxygens form H-bonds with adjacent amide nitrogens ().
 - Donor: The sulfonamide NH (if primary/secondary) bonds to the thiazole nitrogen () of a neighboring molecule, forming centrosymmetric dimers (motif).

Quantitative Structural Parameters

The following table summarizes typical bond lengths and angles derived from high-resolution X-ray data of analogous benzothiazole sulfonamides (e.g., Ethoxzolamide and 5-substituted variants).

Parameter	Atoms Involved	Typical Value (Å / °)	Structural Significance
Bond Length	S–O (Sulfonyl)	1.43 – 1.45 Å	Double bond character; rigid tetrahedral geometry.
Bond Length	S–N (Sulfonamide)	1.60 – 1.64 Å	Indicates partial double bond character if deprotonated (in metal complexes).
Bond Length	C–S (Ring)	1.73 – 1.75 Å	Critical for ring planarity and electronic delocalization.
Bond Angle	O–S–O	119° – 121°	Wider than ideal tetrahedral (109.5°) due to repulsion between oxygen lone pairs.
Torsion Angle	C(ring)–S–N–C(R)	Variable	Determines the orientation of the "tail" relative to the benzothiazole "head."

Protein-Ligand X-ray Complexes (Biological Context)

In drug development, the "crystal structure" of greatest value is often the ligand-enzyme complex. 1,3-Benzothiazole-5-sulfonamides are potent inhibitors of Carbonic Anhydrase (CA) isoforms.

- Zinc Coordination: The sulfonamide nitrogen (deprotonated) coordinates directly to the catalytic Zinc ion () in the active site.

- 5-Position Geometry: unlike the 6-substituted analogs (which extend towards the hydrophobic wall), the 5-substituted derivatives project their tail groups towards the solvent-exposed region or specific sub-pockets depending on the isoform (e.g., hCA IX vs hCA II). This vector is critical for designing isoform-selective inhibitors.

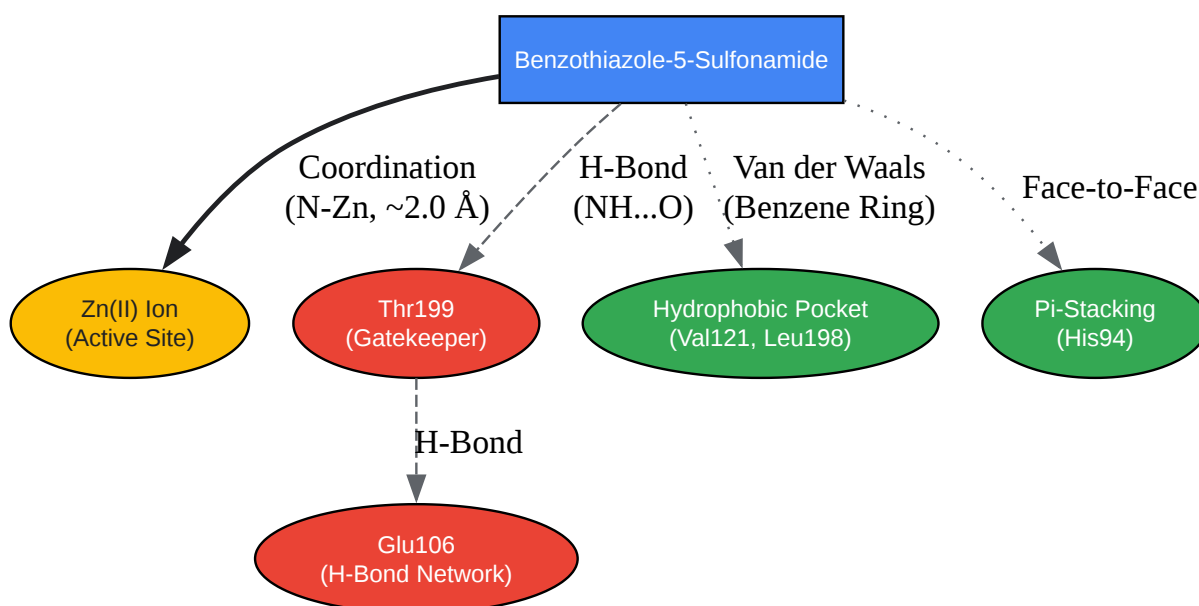


Fig 2. Crystallographic Interaction Map: 5-Sulfonamide in CA Active Site

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Experimental Protocols

Synthesis of N-Substituted-1,3-benzothiazole-5-sulfonamide

Objective: To generate a crystalline derivative suitable for X-ray diffraction.

- Activation: Dissolve **1,3-benzothiazole-5-sulfonyl chloride** (1.0 eq) in anhydrous dichloromethane (DCM).
- Coupling: Add the amine partner (1.1 eq) and pyridine (2.0 eq) dropwise at 0°C.
- Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

- Workup: Wash with 1N HCl (to remove pyridine), then brine. Dry over

.^[1]

- Crystallization (Critical for X-ray):
 - Dissolve the crude sulfonamide in a minimum amount of hot ethanol or acetonitrile.
 - Allow slow evaporation at room temperature.
 - Alternative: Vapor diffusion of pentane into a THF solution of the compound.

Handling the Sulfonyl Chloride

- Stability: The 5-sulfonyl chloride is moisture-sensitive. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
- Hydrolysis: It rapidly hydrolyzes to the sulfonic acid in the presence of water; all glassware must be flame-dried.

References

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